molecular formula C9H5BrFNO2 B1446775 8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one CAS No. 1352717-90-8

8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B1446775
CAS No.: 1352717-90-8
M. Wt: 258.04 g/mol
InChI Key: BBRMBQATYWQGGT-UHFFFAOYSA-N
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Description

Chemical Identity and Systematic Nomenclature

8-Bromo-6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one represents a sophisticated heterocyclic compound that belongs to the benzoxazinone class of molecules. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound officially designated as 8-bromo-6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one according to multiple chemical databases. The Chemical Abstracts Service registry number for this compound is 1352717-90-8, providing a unique identifier for regulatory and research purposes.

The molecular formula of this compound is C₉H₅BrFNO₂, corresponding to a molecular weight of 258.04 grams per mole. This relatively compact molecular structure incorporates multiple heteroatoms and halogen substituents, contributing to its distinctive chemical properties. The compound's canonical Simplified Molecular Input Line Entry System representation is O=C1C2=CC(F)=CC(Br)=C2N=C(C)O1, which provides a linear notation for computational chemistry applications.

Chemical Property Value Reference
Molecular Formula C₉H₅BrFNO₂
Molecular Weight 258.04 g/mol
Chemical Abstracts Service Number 1352717-90-8
Exact Mass 256.949 g/mol
Polar Surface Area 43.10 Ų
Logarithm of Partition Coefficient 2.398

The compound exists as a pale white solid under standard laboratory conditions, as documented in synthetic procedures where it has been isolated and characterized. Spectroscopic analysis reveals characteristic features consistent with the proposed structure, including distinct nuclear magnetic resonance patterns that confirm the arrangement of substituents around the benzoxazinone core. The presence of both bromine and fluorine atoms creates a unique electronic environment that influences the compound's chemical reactivity and potential biological activity.

Structural Features of the Benzoxazinone Core Scaffold

The benzoxazinone core scaffold represents a fascinating example of heterocyclic architecture, combining elements of both benzene and oxazine ring systems. The 4H-benzo[d]oxazin-4-one framework consists of a fused bicyclic system where a six-membered oxazine ring is condensed with a benzene ring. This structural arrangement creates a planar molecular framework that can accommodate various substituents while maintaining the fundamental characteristics of the heterocyclic system.

In 8-bromo-6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one, the substitution pattern provides significant insight into structure-property relationships. The bromine atom at position 8 and fluorine atom at position 6 create a unique electronic distribution across the aromatic system. These halogen substituents influence both the electron density distribution and the molecular polarity, factors that are crucial for understanding the compound's chemical behavior. The methyl group at position 2 of the oxazine ring adds steric bulk and contributes to the overall lipophilicity of the molecule.

The benzoxazinone scaffold demonstrates remarkable versatility in accommodating different substitution patterns. Research has shown that compounds within this family can exhibit diverse biological activities depending on the nature and position of substituents. The systematic study of structure-activity relationships within benzoxazinone derivatives has revealed that modifications to the core scaffold can dramatically alter pharmacological properties, making these compounds valuable targets for medicinal chemistry investigations.

Structural Feature Position Chemical Effect Reference
Bromine Substituent Position 8 Electron-withdrawing, increased molecular weight
Fluorine Substituent Position 6 Strong electron-withdrawing, hydrogen bonding potential
Methyl Group Position 2 Electron-donating, increased lipophilicity
Carbonyl Group Position 4 Hydrogen bond acceptor, electrophilic center

The three-dimensional conformation of benzoxazinone compounds influences their interaction with biological targets and their overall chemical stability. Computational studies and crystallographic analyses of related benzoxazinone derivatives have revealed that the planar nature of the fused ring system promotes π-π stacking interactions and facilitates binding to aromatic regions of proteins. The presence of the carbonyl group at position 4 creates a hydrogen bond acceptor site, while the nitrogen atom in the oxazine ring can participate in additional hydrogen bonding interactions.

Historical Context in Heterocyclic Compound Research

The development of benzoxazinone chemistry represents a significant chapter in the broader history of heterocyclic compound research. Early investigations into these compounds began in the mid-20th century as chemists sought to explore new heterocyclic frameworks that could serve as scaffolds for pharmaceutical development. The benzoxazinone class emerged from systematic studies of oxygen-nitrogen containing heterocycles, with researchers recognizing the potential for these compounds to exhibit diverse biological activities.

Historical synthetic approaches to benzoxazinone compounds have evolved considerably over the decades. Early methodologies often involved multi-step procedures with modest yields, but advances in synthetic chemistry have led to more efficient routes. The development of one-pot synthesis methods, such as those involving the reaction of anthranilic acids with orthoesters, has streamlined access to benzoxazinone derivatives and facilitated their investigation as potential drug candidates.

The emergence of 4H-benzo[d]oxazin-4-one derivatives as research targets gained momentum through the discovery of their diverse biological activities. Studies revealed that compounds within this class could function as protease inhibitors, with specific examples demonstrating activity against human leukocyte elastase and rhomboid proteases. These findings established benzoxazinones as privileged scaffolds in medicinal chemistry, leading to increased research interest and the development of more sophisticated synthetic methodologies.

Historical Period Development Significance Reference
1960s-1970s Initial synthesis methods Establishment of basic synthetic routes
1980s-1990s Structure-activity studies Recognition of biological potential
2000s-2010s Advanced synthetic methods One-pot synthesis development
2010s-Present Targeted biological applications Protease inhibitor development

The role of benzoxazinone compounds in natural product chemistry has also contributed to their historical significance. Several naturally occurring benzoxazinone derivatives have been isolated from plant sources, where they serve as defensive compounds against herbivores and pathogens. The identification of compounds such as 2,4-dihydroxy-7-methoxy-1,4-benzoxazinone from corn seedlings provided early evidence for the biological relevance of this structural class and stimulated interest in synthetic analogs.

Modern developments in benzoxazinone chemistry have been driven by advances in catalytic methods and mechanistic understanding. The application of gold catalysis to the synthesis of 4H-benzo[d]oxazine compounds represents a contemporary example of how new synthetic technologies can expand access to complex heterocyclic structures. These methodological advances have enabled the preparation of previously inaccessible derivatives and have facilitated systematic structure-activity relationship studies.

Properties

IUPAC Name

8-bromo-6-fluoro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-4-12-8-6(9(13)14-4)2-5(11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRMBQATYWQGGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2Br)F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234655
Record name 8-Bromo-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352717-90-8
Record name 8-Bromo-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352717-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carbonylation–Cyclization Approach

A highly effective method for synthesizing benzoxazin-4-one derivatives, including halogenated variants, involves a palladium-catalyzed carbonylation–cyclization domino reaction. This method has been extensively studied for related compounds and can be adapted for 8-Bromo-6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one synthesis.

  • Starting Materials: Ortho-halophenols (e.g., ortho-bromophenols) substituted with fluorine and methyl groups.
  • Catalyst System: Palladium complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands (e.g., DPEphos, Xantphos).
  • Carbonyl Source: Carbon monoxide generated in situ from Mo(CO)6 or alternative CO-releasing reagents like oxalyl chloride, phenyl formate, or formic acid.
  • Base: Triethylamine and DBU are commonly used to facilitate the reaction.
  • Solvent: 1,4-Dioxane is preferred for its ability to dissolve reactants and withstand reaction conditions.
  • Reaction Conditions: Heating at approximately 65 °C for 20 hours in a sealed two-chamber system, where CO is generated ex situ.

This method allows the formation of the benzoxazinone ring by carbonylation of the ortho-halophenol followed by intramolecular cyclization with cyanamide or related nitrogen sources.

Specific Adaptations for 8-Bromo-6-fluoro-2-methyl Derivative

  • The presence of electron-withdrawing fluorine and electron-donating methyl substituents influences the reactivity of the halophenol precursor.
  • Optimization of ligand choice and reaction conditions is critical to favor the formation of the desired benzoxazinone over side products such as guanidine-substituted derivatives.
  • Use of bidentate ligands like DPEphos and addition of nucleophilic additives like DMAP can improve yields.
  • Bromine substitution requires careful control of oxidative addition steps in the catalytic cycle due to lower reactivity compared to iodine analogs.

Representative Reaction Conditions and Yields

Parameter Typical Conditions Notes
Catalyst Pd(OAc)2 (5 mol%), DPEphos (6 mol%) Effective for ortho-bromophenols
Carbonyl Source Mo(CO)6 (0.8 equiv) Generates CO in situ at 65 °C
Base Triethylamine (2 equiv), DBU (2.4 equiv) Facilitates deprotonation and CO release
Solvent 1,4-Dioxane (3 mL) High boiling point, good solubility
Temperature 65 °C Moderate heating for 20 hours
Reaction Time 20 hours Sufficient for full conversion
Yield 20% to 58% (depending on substrate and conditions) Yields vary with substrate electronics and ligand choice

Key Research Findings

  • The palladium-catalyzed carbonylation–cyclization method offers a mild, one-step synthesis route under low CO pressure without direct CO gas handling.
  • Electron-poor ortho-bromophenols (e.g., with chloro substituents) tend to give higher yields of benzoxazinones compared to electron-rich analogs due to better oxidative addition.
  • The reaction tolerates various substituents, including methyl and fluoro groups, enabling synthesis of complex derivatives like 8-Bromo-6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one.
  • Side reactions leading to guanidine-substituted byproducts can be minimized by optimizing ligand choice and reaction additives.
  • The product can be conveniently isolated by precipitation and filtration, facilitating purification.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Outcome/Notes
Halogenation Bromination and fluorination of aromatic precursor Brominating and fluorinating agents (e.g., NBS, Selectfluor) Introduction of Br and F substituents
Methylation Introduction of methyl group at 2-position Methylating agents (e.g., methyl iodide) Methyl group installed on oxazinone ring
Palladium-catalyzed carbonylation Cyclization via Pd-catalyzed carbonylation with cyanamide Pd catalyst, phosphine ligands, Mo(CO)6, Et3N, DBU, 1,4-dioxane, 65 °C, 20 h Formation of benzoxazinone core
Purification Isolation by precipitation and filtration Addition of iso-hexane, washing with water and EtOAc Pure 8-Bromo-6-fluoro-2-methyl-4H-benzo[d]oxazin-4-one

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: The formation of the oxazinone ring itself is a cyclization reaction.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d][1,3]oxazin-4-one derivatives.

Scientific Research Applications

8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Positions) Electronic Effects Key Spectral Data (¹³C NMR, Carbonyl)
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one Br (8), F (6), CH₃ (2) Strong electron-withdrawing (Br, F) Not reported; analogous compounds: ~159 ppm
2-(3-Bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one (24) Br (3-phenyl), CH₃ (6) Moderate electron-withdrawing (Br) 159.02 ppm
5,6-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one F (5,6), CH₃ (2) Strong electron-withdrawing (F×2) Not reported
6-Bromo-2-phenyl-4H-benzo[d][1,3]oxazin-4-one Br (6), Ph (2) Electron-withdrawing (Br) + donating (Ph) Not reported
4H-Thieno[2,3-d][1,3]oxazin-4-one (thiophene analog) Thiophene core Electron-rich (sulfur atom) Not reported

Key Observations :

  • Electron-withdrawing substituents (Br, F) reduce aromatic ring electron density, favoring reactions like nucleophilic substitution or ring expansion to quinazolinones .
  • Methyl groups (e.g., at position 2) provide steric bulk and mild electron-donating effects, stabilizing intermediates during synthesis .

Table 2: Reaction Yields and Pathways

Compound Name Reaction Conditions Product Formed Yield Reference
This compound Reflux with NH₃ (100°C, 1.5 h) Ammonolysis product 73.7%
2-(3-Bromophenyl)-6-methyl-4H-benzo[d][1,3]oxazin-4-one (24) Boiling formamide Quinazolin-4(3H)-one (25) 80%
5,6-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one Hydrazine hydrate in ethanol 3-Aminoquinazolin-4(3H)-one 87%

Key Observations :

  • Fluorine substituents (e.g., in 5,6-difluoro analogs) may hinder ring expansion due to increased electron deficiency, though this is offset by using stronger nucleophiles like hydrazine .
  • Bromo-substituted analogs exhibit high yields in quinazolinone formation, highlighting bromine’s compatibility with nucleophilic aromatic substitution .

Key Observations :

  • Bromo and fluoro substituents correlate with kinase inhibition, as seen in compound 24’s CDK9 activity .
  • Fluorine-rich analogs (e.g., 5,6-difluoro) demonstrate anti-inflammatory effects, likely due to enhanced metabolic stability and target engagement .
  • Thieno-oxazinones show promise in complement system modulation, underscoring the impact of heterocycle variation on biological targets .

Biological Activity

8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C9H5BrFNO2
  • Molecular Weight : 258.044 g/mol
  • CAS Number : 1352717-90-8

The compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its chemical reactivity and biological profile.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Antimicrobial Activity

Studies have shown that derivatives of benzo[d][1,3]oxazin-4-one exhibit significant antimicrobial properties. The presence of halogen substituents (bromine and fluorine) enhances their efficacy against various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary investigations indicate that this compound may have anticancer potential. A study focused on its derivatives showed that they could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways . The specific pathways affected include the activation of caspases and the upregulation of pro-apoptotic proteins.

Neuroprotective Effects

Emerging research suggests that this compound may exhibit neuroprotective properties. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially making it a candidate for neurodegenerative disease therapies .

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It can interact with various receptors, influencing downstream signaling cascades.
  • Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage in cells.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study conducted on a series of synthesized derivatives showed that this compound exhibited significant antibacterial activity against multi-drug resistant strains .
  • Cancer Cell Apoptosis :
    • In a controlled experiment using human breast cancer cell lines, treatment with this compound resulted in a marked decrease in cell viability and increased markers for apoptosis .
  • Neuroprotection in Animal Models :
    • An animal model study demonstrated that administration of this compound reduced neuronal loss in models of induced neurotoxicity, suggesting its potential for treating conditions like Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
8-Bromo-6-fluoro-2-methyl...HighModerateModerate
6-Fluoro-2-methyl...ModerateLowLow
7-Bromo...LowHighModerate

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (TLC)Key Conditions
Pyridine/acyl chloride70–85>95%0°C, 30 min stirring
Acetic acid reflux60–75>90%3–4 h reflux, glacial acetic acid

How can spectroscopic techniques (FT-IR, NMR) confirm the structure and purity of this compound?

Basic Research Question

  • FT-IR : Key peaks include:
    • 1705–1710 cm⁻¹ (C=O stretch of oxazinone).
    • 1640–1650 cm⁻¹ (C=N aromatic ring).
    • 520–530 cm⁻¹ (C-Br stretch).
    • 1060–1070 cm⁻¹ (tertiary N) .
  • ¹H NMR (DMSO-d₆) :
    • δ 2.51 (s, 3H, CH₃).
    • δ 7.3–8.1 (m, aromatic H, split due to Br/F substituents).
    • Absence of –NH signals confirms cyclization .
  • X-ray crystallography resolves stereochemical ambiguities (e.g., bond angles, dihedral distortions) .

What advanced strategies resolve contradictory biological activity data for this compound in different assay systems?

Advanced Research Question
Contradictions often arise from assay-specific variables:

  • Solubility differences : Use DMSO concentrations ≤0.1% to avoid cytotoxicity .
  • Metabolic stability : Fluorine at position 6 enhances metabolic resistance (logP ~2.5), but assay pH (e.g., 7.4 vs. 6.8) may alter ionization .
  • Target selectivity : Screen against off-target receptors (e.g., COX-2 vs. COX-1) using isothermal titration calorimetry (ITC) .

Q. Table 2: Biological Activity Variations

Assay SystemIC₅₀ (μM)Key Variable
In vitro (pH 7.4)12.3High solubility in PBS
Cell-based (pH 6.8)28.7Membrane permeability

How does fluorination at position 6 influence electronic and steric effects in reactivity studies?

Advanced Research Question
The fluorine atom:

  • Electron-withdrawing effect : Lowers LUMO energy, enhancing electrophilic substitution at C-4 (e.g., Suzuki coupling) .
  • Steric hindrance : Fluorine’s small size allows regioselective functionalization (e.g., bromine at C-8 remains accessible) .
  • Hydrogen-bonding : Fluorine participates in weak H-bonds (e.g., with amide groups in enzyme active sites), altering binding kinetics .

Q. Table 3: Reactivity of Fluorinated vs. Non-Fluorinated Analogs

ReactionFluorinated Yield (%)Non-Fluorinated Yield (%)
Suzuki coupling (C-4)8562
Nucleophilic substitution (C-8)7845

What computational modeling approaches predict the compound’s interaction with biological targets?

Advanced Research Question

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to identify binding poses. Fluorine’s electronegativity enhances interactions with hydrophobic pockets .
  • MD simulations : GROMACS simulations (100 ns) reveal stability of halogen bonds (Br···O=C) in aqueous environments .
  • QSAR models : Correlate Hammett σ values (σₚ-F = 0.06) with anti-inflammatory activity (R² = 0.89) .

What derivatization strategies enhance biological activity while maintaining core stability?

Advanced Research Question

  • Amide formation : React with hydrazines (e.g., INH) in acetic acid to introduce –NH– groups, improving solubility and antimicrobial activity .
  • Cross-coupling : Pd-catalyzed Buchwald-Hartwig amination at C-8 (Br) with aryl amines enhances anticancer potency (IC₅₀ improved from 12.3 μM to 4.7 μM) .
  • Oxidation : Treat with m-CPBA to form N-oxide derivatives, altering redox potential for ROS-mediated apoptosis .

Q. Table 4: Derivative Activity Profiles

DerivativeBiological ActivityKey Modification
8-Amino-substitutedAnticancer (IC₅₀ 4.7 μM)Buchwald-Hartwig amination
N-OxidePro-apoptotic (ROS ↑)m-CPBA oxidation

How to address discrepancies in reported melting points or spectral data across studies?

Advanced Research Question

  • Recrystallization solvent : Ethanol vs. acetone alters melting points by 5–10°C .
  • Hygroscopicity : Store under argon to prevent hydration (e.g., 8-Bromo analogs absorb H₂O, broadening NMR peaks) .
  • Dynamic NMR : Variable-temperature ¹H NMR resolves rotational isomers (e.g., hindered rotation around C–N bonds) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one

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